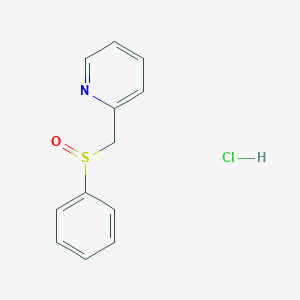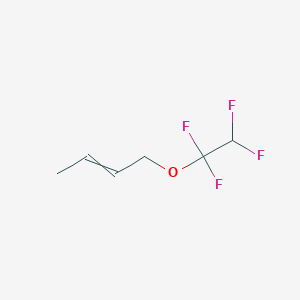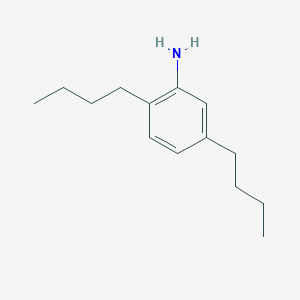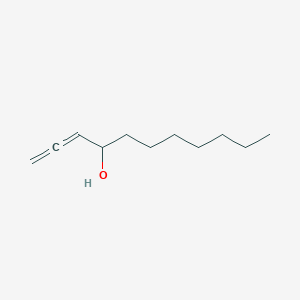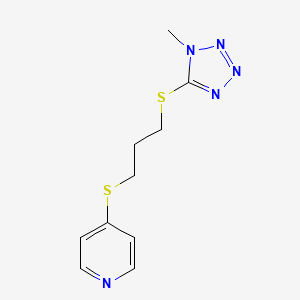
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is a complex organic compound that features a pyridine ring substituted with a propyl chain linked to a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable pyridine derivative. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole moiety to amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
作用機序
The mechanism of action of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .
類似化合物との比較
Similar Compounds
Pyridine, 3-((1-methyl-1H-tetrazol-5-yl)thio)-: Similar structure but with different substitution pattern.
Pyridine, 4-((1H-tetrazol-5-yl)methyl)-: Features a different linkage between the pyridine and tetrazole moieties.
Uniqueness
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
80087-02-1 |
|---|---|
分子式 |
C10H13N5S2 |
分子量 |
267.4 g/mol |
IUPAC名 |
4-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]pyridine |
InChI |
InChI=1S/C10H13N5S2/c1-15-10(12-13-14-15)17-8-2-7-16-9-3-5-11-6-4-9/h3-6H,2,7-8H2,1H3 |
InChIキー |
OMHHOYKQSMBZOO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)SCCCSC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


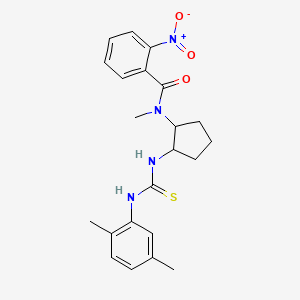
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
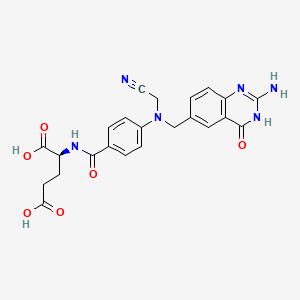
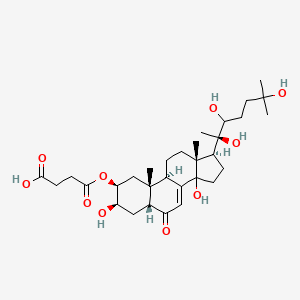

![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
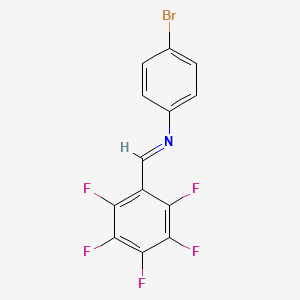
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
